3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid
Description
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thietane rings. These rings are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoroacetic acid enhances the compound’s reactivity and stability.
Properties
IUPAC Name |
3-(azetidin-3-yl)thietane 1,1-dioxide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.C2HF3O2/c8-10(9)3-6(4-10)5-1-7-2-5;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKWCXDNVOSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2CS(=O)(=O)C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Thietane Ring: The thietane ring is formed through a series of cyclization reactions involving sulfur-containing reagents.
Combination of Rings: The azetidine and thietane rings are then combined through a series of coupling reactions, often involving catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated purification systems and high-pressure liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted azetidine and thietane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
The compound 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid is a specialized chemical that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, agricultural applications, and material science, supported by case studies and data tables.
Medicinal Chemistry
The compound has shown potential in the development of novel pharmaceuticals. Its structure allows for interactions with biological targets, particularly in the realm of antifungal and antibacterial agents.
Case Study: Antifungal Activity
A study demonstrated that derivatives of thietane compounds exhibit significant antifungal properties. For instance, compounds similar to 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione were tested against Candida albicans and showed promising results with minimal cytotoxicity towards human cells .
Agricultural Applications
The compound's biological activity extends to agricultural chemistry, where it can be utilized as a pesticide or herbicide. The trifluoroacetic acid component may enhance its efficacy in targeting specific plant pathogens.
Case Study: Pesticidal Efficacy
Research indicated that thietane derivatives could inhibit the growth of certain fungal pathogens affecting crops. In controlled experiments, these compounds demonstrated effective control over Fusarium species, which are known to cause significant agricultural losses .
Material Science
In material science, the unique properties of this compound make it a candidate for the synthesis of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting their function and leading to cytotoxic effects . The thietane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- Methyl 3-(azetidin-3-yl)prop-2-ynoate, trifluoroacetic acid
Uniqueness
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical properties and potential applications. The combination of these rings with trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable compound for various scientific research applications.
Biological Activity
3-(Azetidin-3-yl)-1λ6-thietane-1,1-dione, trifluoroacetic acid is a compound with notable biological activity. This article will explore its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Structure and Composition
- IUPAC Name : 3-(Azetidin-3-yl)-1λ6-thietane-1,1-dione
- Molecular Formula : C5H8F3NO2S
- CAS Number : 1864061-25-5
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 195.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and is often overexpressed in various cancers .
Anticancer Properties
Research has indicated that 3-(Azetidin-3-yl)-1λ6-thietane-1,1-dione can induce apoptosis in cancer cells. The compound's ability to disrupt the normal cell cycle may lead to increased cell death in tumorigenic cells, making it a candidate for cancer therapy .
Study 1: Inhibition of PLK4 in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The IC50 values ranged from 10 to 20 µM across different cell types, indicating its potency against cancer cells .
Study 2: Synergistic Effects with Other Chemotherapeutics
In combination with standard chemotherapeutic agents, the compound showed enhanced efficacy. When used alongside doxorubicin, researchers observed a synergistic effect that resulted in greater apoptosis compared to either drug alone .
Toxicological Profile
The safety profile of 3-(Azetidin-3-yl)-1λ6-thietane-1,1-dione has yet to be fully established. Preliminary studies suggest low toxicity at therapeutic doses; however, further research is necessary to determine long-term effects and potential side effects .
Q & A
Q. What formulation strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
